molecular formula C9H5N3O2 B11761093 5-Cyano-1H-indazole-6-carboxylic acid

5-Cyano-1H-indazole-6-carboxylic acid

Cat. No.: B11761093
M. Wt: 187.15 g/mol
InChI Key: ZGVFNHRLSFYVSF-UHFFFAOYSA-N
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Description

5-Cyano-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of both cyano and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanobenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield 5-amino-1H-indazole-6-carboxylic acid .

Scientific Research Applications

5-Cyano-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins on cell surfaces . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 5-Bromo-1H-indazole-3-carboxylic acid
  • 5-Fluoro-1H-indazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-Cyano-1H-indazole-6-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, the cyano group can enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

5-cyano-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-6-4-11-12-8(6)2-7(5)9(13)14/h1-2,4H,(H,11,12)(H,13,14)

InChI Key

ZGVFNHRLSFYVSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)C(=O)O

Origin of Product

United States

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